molecular formula C9H9FN2O4 B127913 Ethyl 2-amino-6-fluoro-3-nitrobenzoate CAS No. 150368-37-9

Ethyl 2-amino-6-fluoro-3-nitrobenzoate

Cat. No. B127913
M. Wt: 228.18 g/mol
InChI Key: PJSMHOIXOKZIMX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-fluoro-3-nitrobenzoate is a compound that can be inferred to have a benzene ring substituted with an ethyl ester group, an amino group, a fluoro group, and a nitro group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, properties, and reactions, which can be extrapolated to ethyl 2-amino-6-fluoro-3-nitrobenzoate.

Synthesis Analysis

The synthesis of related compounds involves various methodologies. For instance, the TDAE methodology is used for the functionalization of 6-nitrobenzo[1,3]dioxole with carbonyl compounds to produce substituted ethanols and propionic acid ethyl esters . Similarly, solid-phase synthesis techniques are employed to convert resin-bound 4-fluoro-3-nitrobenzoic acid into substituted benzimidazoles . These methods could potentially be adapted for the synthesis of ethyl 2-amino-6-fluoro-3-nitrobenzoate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The structure of related compounds is confirmed using various spectroscopic techniques such as IR, 1H NMR spectroscopy, mass spectrometry, and sometimes X-ray diffraction . These techniques would be essential in confirming the molecular structure of ethyl 2-amino-6-fluoro-3-nitrobenzoate, ensuring that the desired substitutions are present on the benzene ring and that the ester, amino, fluoro, and nitro groups are correctly positioned.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the chemical reactions that ethyl 2-amino-6-fluoro-3-nitrobenzoate might undergo. For example, the alkylation reactions of 2-amino-6-nitrobenzothiazoles with ethylene chlorohydrin have been studied, which could suggest how the amino group in ethyl 2-amino-6-fluoro-3-nitrobenzoate might react under alkylation conditions . Additionally, the impurities in related compounds are detected and studied using LC-MS^n, which could be relevant for understanding the purity and stability of ethyl 2-amino-6-fluoro-3-nitrobenzoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-amino-6-fluoro-3-nitrobenzoate can be deduced from the properties of similar compounds. For instance, the antibacterial activity of quinoline derivatives is tested, indicating potential biological applications . The solubility, melting point, and other physical properties would be important to determine for practical applications and handling of the compound.

Scientific Research Applications

Synthesis and Modification in Drug Analogs

Ethyl 2-amino-6-fluoro-3-nitrobenzoate has been utilized in the structural modification of drug analogs. For instance, it has been used in the preparation of ofloxacin analogs. This process involves a series of chemical reactions, including aromatic denitrocyclization, to yield complex compounds with potential pharmacological applications (Rádl et al., 1991).

Development of Analytical Techniques

In analytical chemistry, derivatives of ethyl 2-amino-6-fluoro-3-nitrobenzoate have been used as labeling reagents. For example, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, is employed for the high-performance liquid chromatography of amino acids. This method offers sensitive detection and has been particularly effective for amino acids like proline and hydroxyproline (Watanabe & Imai, 1981).

Antitumor Research

Ethyl 2-amino-6-fluoro-3-nitrobenzoate-related compounds have been synthesized and evaluated for antitumor activities. Novel derivatives of 6-amino-2-phenylbenzothiazole, which bear resemblances in structure, have shown cytostatic activities against various malignant human cell lines, highlighting their potential in cancer research (Racané et al., 2006).

Nonlinear Optical Properties

In the field of materials science, ethyl 2-amino-6-fluoro-3-nitrobenzoate derivatives have been investigated for their nonlinear optical properties. Research into chromophores and stilbenes closely related to this compound has provided insights into their potential applications in optical technologies (Yan, 2003).

Synthesis Techniques Optimization

The compound has been pivotal in optimizing synthesis techniques. For instance, studies have focused on improving the synthesis of related compounds, leading to more efficient and cost-effective production methods. These advancements are crucial for industrial-scale production and pharmaceutical applications (Fang Qiao-yun, 2012).

Impurity Analysis in Drug Synthesis

In pharmaceutical manufacturing, the identification and analysis of impurities in compounds related to ethyl 2-amino-6-fluoro-3-nitrobenzoate are critical. Advanced techniques like LC-MS^n have been employed to detect and characterize impurities in such intermediates, which is essential for ensuring drug purity and safety (Yao Jun-hua, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid formation of dust and aerosols, and to ensure adequate ventilation when handling the compound .

properties

IUPAC Name

ethyl 2-amino-6-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c1-2-16-9(13)7-5(10)3-4-6(8(7)11)12(14)15/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSMHOIXOKZIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373368
Record name Ethyl 2-amino-6-fluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-6-fluoro-3-nitrobenzoate

CAS RN

150368-37-9
Record name Benzoic acid, 2-amino-6-fluoro-3-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150368-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-6-fluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 150368-37-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KS Kim, L Qian, JE Bird, KEJ Dickinson… - Journal of medicinal …, 1993 - ACS Publications
… Ethyl 2-Amino-6-fluoro-3-nitrobenzoate (19). Toa solution of compound 18 (25.0 g, 108 mmol) in ethanol (250 mL) at room temperature was added a solution of ammonium hydroxide (5 …
Number of citations: 90 pubs.acs.org

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